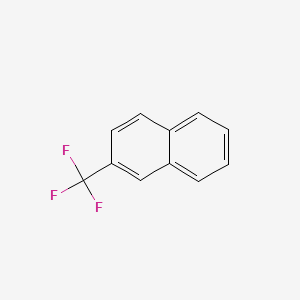

2-(Trifluoromethyl)naphthalene

Overview

Description

2-(Trifluoromethyl)naphthalene is a chemical compound with the molecular formula C11H7F3. It has a molecular weight of 196.16800 . It’s a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon .

Synthesis Analysis

The synthesis of this compound and its derivatives has been the subject of various studies . For instance, one approach involves the oxidative trifluoromethylation of various C-H bonds . This process is often catalyzed by copper or can be metal-free .Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core with a trifluoromethyl group attached. The exact mass of the molecule is 196.05000 . Naphthalene dyes have a rigid plane and large π-electron conjugation, which gives them high quantum yield and excellent photostability .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. One notable reaction is the chemoselective catalytic hydrodefluorination of trifluoromethylalkenes . This reaction allows for the construction of gem-difluoroalkenes and terminal monofluoroalkenes .Scientific Research Applications

Synthesis and Properties

2-(Trifluoromethyl)naphthalene is involved in the field of naphthalene diimides (NDIs), which have applications ranging from supramolecular chemistry to molecular switching devices. NDIs, including core-substituted ones, are significant in artificial photosynthesis and solar cell technology. Developments in NDI chemistry showcase potential in areas like catalysis through anion-π interactions and DNA intercalations for medicinal purposes (Kobaisi et al., 2016).

Regiochemistry in Metalation

In chemical synthesis, this compound exhibits unique behaviors during metalation. Depending on the reagents used, it can undergo deprotonation at specific positions, which is crucial for developing targeted chemical compounds (Ruzziconi et al., 2010).

Material and Supramolecular Science

Naphthalene diimides, including those with trifluoromethyl groups, find extensive application in material and supramolecular science. Their roles in conducting thin films, molecular sensors, and in the creation of supramolecular ensembles like "nanotubes" are noteworthy. These applications exploit the structural and electronic properties of these compounds (Bhosale et al., 2008).

Removal from Aqueous Solutions

This compound-related compounds like naphthalene-2-ol have been studied for their removal from aqueous solutions, particularly in the context of environmental pollution. Techniques like solvent extraction have been researched for their efficiency in removing such compounds from water, emphasizing the importance of environmental safety and pollution control (Shao et al., 2016).

Electron Acceptance and Photophysical Properties

The trifluoromethyl group significantly alters the electron acceptance capabilities of naphthalene diimides. This alteration is crucial in the development of compounds for electronic and photonic applications. The study of these compounds' radical anions provides insights into their potential use in advanced materials and technologies (Roznyatovskiy et al., 2014).

Future Directions

Future research directions could involve further exploration of the synthesis, reactions, and applications of 2-(Trifluoromethyl)naphthalene. For instance, the development of more efficient methods for introducing the CF3 group into various organic molecules is of interest . Additionally, the use of this compound in the construction of other fluorine-containing molecules could be explored .

Properties

IUPAC Name |

2-(trifluoromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3/c12-11(13,14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMYQFCVFSVGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446043 | |

| Record name | 2-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-90-8 | |

| Record name | 2-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

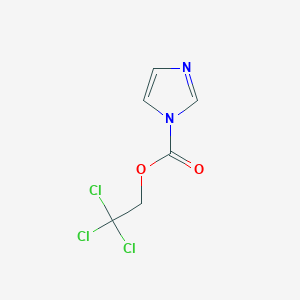

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the regioselectivity of metalation in 2-(trifluoromethyl)naphthalene considered noteworthy?

A1: Unlike many substituted naphthalenes, this compound exhibits unusual regioselectivity during metalation reactions. While reaction with tert-butyllithium in the presence of potassium tert-butoxide leads to exclusive deprotonation at the 1-position, using sec-butyllithium with N,N,N',N'-tetramethylethylenediamine results in a mixture of products arising from deprotonation at both the 3- and 4-positions. [, ] This suggests that the choice of base and coordinating solvent significantly influences the site of attack, highlighting the complex interplay of steric and electronic factors governing the reaction.

Q2: What synthetic strategies can be employed to access diversely substituted this compound derivatives?

A2: One effective approach utilizes aryne chemistry. [, ] Specifically, generating 3-(trifluoromethyl)benzyne and trapping it with furan leads to a cycloadduct. This adduct serves as a versatile intermediate, allowing access to various this compound derivatives through subsequent transformations such as reduction, ring-opening, halogenation, and deoxygenation reactions.

Q3: Can you provide specific examples of valuable compounds accessible through this aryne-based synthetic route?

A3: This strategy enables the synthesis of various bromo(trifluoromethyl)naphthalenes. [, ] Furthermore, these bromo derivatives can be converted to the corresponding trifluoromethyl-substituted naphthoic acids through a halogen-metal exchange followed by carboxylation. These transformations highlight the utility of this method in accessing diverse and valuable this compound derivatives for potential applications in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-1,4-dioxaspiro[4.4]nonane](/img/structure/B1313461.png)